methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 2-aminopentanoate and fluorinating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-fluoropentanoate: Lacks one fluorine atom compared to the target compound.
Methyl 2-amino-5,5-difluorohexanoate: Has an additional carbon atom in the chain.
Methyl 2-amino-4,4-difluorobutanoate: Shorter carbon chain with similar fluorine substitution.
Uniqueness
Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride is unique due to its specific fluorine substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H12ClF2NO2 |
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Molecular Weight |
203.61 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5,5-difluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-6(10)4(9)2-3-5(7)8;/h4-5H,2-3,9H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
LJSUBCCVAJGMQZ-WCCKRBBISA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(F)F)N.Cl |
Canonical SMILES |
COC(=O)C(CCC(F)F)N.Cl |
Origin of Product |
United States |
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